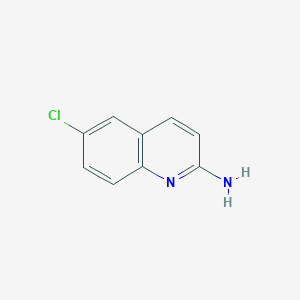

6-Cloroquinolin-2-amina

Descripción general

Descripción

6-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science. The presence of a chlorine atom at the 6th position and an amino group at the 2nd position in the quinoline ring structure imparts unique chemical properties to 6-Chloroquinolin-2-amine.

Synthetic Routes and Reaction Conditions:

Combes/Conrad–Limpach Synthesis: This method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid to form the quinoline ring.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.

Industrial Production Methods:

Transition Metal Catalysis: Industrial production often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chlorine atom at the desired position.

Green Chemistry Approaches: Recent advancements include the use of green solvents and catalysts, such as ionic liquids and ultrasound irradiation, to minimize environmental impact.

Types of Reactions:

Substitution Reactions: 6-Chloroquinolin-2-amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.

Reduction Products: Reduction can yield aminoquinoline derivatives.

Aplicaciones Científicas De Investigación

6-Chloroquinolin-2-amine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .

Mode of Action

It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .

Biochemical Pathways

It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .

Result of Action

One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .

Análisis Bioquímico

Cellular Effects

Some quinoline derivatives have been found to exhibit anticancer activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, a quinoline derivative, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 μM

Molecular Mechanism

The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine . This suggests that 6-Chloroquinolin-2-amine might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparación Con Compuestos Similares

- Chloroquine

- Quinoline

- 2-Chloroquinoline

Actividad Biológica

6-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 6-Chloroquinolin-2-amine, focusing on its anticancer, antibacterial, and antiviral properties, along with mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The structural formula of 6-Chloroquinolin-2-amine features a chlorine atom at the 6th position and an amino group at the 2nd position of the quinoline ring. This unique configuration contributes to its biological activity.

Synthetic Routes

- Combes/Conrad–Limpach Synthesis : Involves the condensation of a primary aryl amine with a β-keto-aldehyde followed by cyclodehydration.

- Friedländer Synthesis : Involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.

Anticancer Activity

6-Chloroquinolin-2-amine has shown promising anticancer properties. Studies indicate that it interacts with various cellular targets, particularly in cancer cells. Its mechanism includes:

- Inhibition of Heme Polymerase : Similar to chloroquine, it prevents heme conversion to hemazoin in malarial trophozoites, affecting cancer cell survival.

- PI3K/AKT/mTOR Pathway : Molecular docking studies suggest that this compound may interact with proteins involved in this signaling pathway, which is crucial for cell proliferation and survival in cancers .

Case Study : In vitro tests demonstrated that compounds similar to 6-Chloroquinolin-2-amine exhibited IC50 values around 294 μM against non-small cell lung cancer (A549) cell lines.

Antibacterial Activity

The antibacterial efficacy of 6-Chloroquinolin-2-amine derivatives has been explored extensively. The compound has shown activity against various bacterial strains:

- Mechanism of Action : It disrupts bacterial DNA replication by inhibiting DNA gyrase and topoisomerase IV, leading to cell death .

Table 1: Antibacterial Activity Summary

| Compound | Bacterial Strain | IC50 (μM) | Observations |

|---|---|---|---|

| 6-Chloroquinolin-2-amine | MRSA | 12 | Effective against biofilm formation |

| Derivative A | E. coli | 25 | Moderate activity |

| Derivative B | Pseudomonas aeruginosa | 30 | Low cytotoxicity |

Antiviral Activity

Preliminary studies suggest that quinoline derivatives like 6-Chloroquinolin-2-amine may possess antiviral properties, although specific data on this compound is limited. Research indicates potential interactions with viral proteins, which could inhibit viral replication pathways.

Structure-Activity Relationships (SAR)

The biological activity of 6-Chloroquinolin-2-amine is influenced by its structural components:

- Chlorine Substitution : The presence of chlorine enhances lipophilicity and may improve membrane permeability.

- Amino Group Positioning : Variations in the amino group can significantly alter biological potency and selectivity against different cellular targets.

Pharmacokinetics

Pharmacokinetic studies indicate that derivatives of 6-Chloroquinolin-2-amine generally exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles. Compounds have been shown to satisfy Lipinski's rule of five, suggesting good oral bioavailability and absorption rates .

Propiedades

IUPAC Name |

6-chloroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGSBXTUXCTJII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555326 | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18672-02-1 | |

| Record name | 6-Chloro-2-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.